DL-beta-O-Methylnorepinephrine Hydrochloride

Adrenergic Pharmacology Structure-Activity Relationship Metabolite Activity

As the EP-specified Noradrenaline Impurity D CRS, this ISO 17034-certified reference standard is mandatory for compendial testing and ANDA submissions. Substituting with generic O-methylated catecholamines risks method failure due to isomer differentiation. Ensure regulatory compliance and data integrity with this precisely characterized, CAS-registered impurity standard.

Molecular Formula C9H14ClNO3
Molecular Weight 219.665
CAS No. 3770-01-2
Cat. No. B586180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-beta-O-Methylnorepinephrine Hydrochloride
CAS3770-01-2
Synonyms4-(2-Amino-1-methoxyethyl)-1,2-benzenediol Hydrochloride (1:1);  4-(2-Amino-1-methoxyethyl)pyrocatechol Hydrochloride
Molecular FormulaC9H14ClNO3
Molecular Weight219.665
Structural Identifiers
SMILESCOC(CN)C1=CC(=C(C=C1)O)O.Cl
InChIInChI=1S/C9H13NO3.ClH/c1-13-9(5-10)6-2-3-7(11)8(12)4-6;/h2-4,9,11-12H,5,10H2,1H3;1H
InChIKeyYTOBLAFWIXUEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2): A Critical Reference Standard and Metabolite for Norepinephrine Analysis


DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2), also known as DL-β-O-Methylnorepinephrine Hydrochloride, is an O-methylated derivative of the endogenous catecholamine neurotransmitter norepinephrine (noradrenaline) . It is chemically defined as 4-(2-amino-1-methoxyethyl)benzene-1,2-diol hydrochloride, with a molecular formula of C9H14ClNO3 and a molecular weight of 219.67 g/mol . In pharmaceutical contexts, this compound is formally recognized and supplied as Norepinephrine Impurity 27 and Noradrenaline Impurity D CRS (European Pharmacopoeia Chemical Reference Substance) [1][2]. As an O-methylated metabolite, it exhibits markedly reduced adrenergic receptor activity relative to its parent catecholamine, making it an essential analytical tool for impurity profiling, method validation, and quality control in norepinephrine drug substance and formulation analysis [3][4].

Why DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2) Cannot Be Substituted with Generic O-Methylated Analogs in Regulated Workflows


Substituting DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2) with a generic O-methylated catecholamine or an unspecified 'normetanephrine' product introduces unacceptable regulatory and analytical risk. While other O-methylated metabolites, such as normetanephrine, share structural similarity as the 3-O-methyl ether of norepinephrine, their isomerism (e.g., 3-O-methyl versus 4-O-methyl positioning) or stereochemical purity (e.g., DL racemate versus L-enantiomer) can produce differential chromatographic retention times and detector responses in compendial HPLC and UPLC methods [1]. More critically, generic substitution cannot satisfy the specific identity requirements of regulated pharmaceutical analysis. For European Pharmacopoeia (EP) compliance, the precise identity of Noradrenaline Impurity D CRS is mandated for use in monograph-specified tests [2]. Similarly, for Abbreviated New Drug Application (ANDA) method validation and quality control (QC), using a non-verified compound lacking ISO 17034-certified traceability or detailed characterization data compliant with ICH guidelines jeopardizes method robustness, data integrity, and regulatory submission approval [3][4]. Therefore, the selection of the specific CAS-registered impurity reference standard is a compliance necessity, not a scientific discretion.

DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2): Quantified Differentiation for Procurement and Analytical Selection


O-Methylation Reduces Beta-Adrenoceptor Agonist Potency by >99.9% Compared to Norepinephrine

O-Methylation of norepinephrine fundamentally alters its pharmacological profile, which is critical for interpreting its use as an analytical standard rather than an active agent. In isolated guinea-pig atria, a tissue model enriched with beta-adrenoceptors, the O-methylated metabolite of norepinephrine (normetanephrine) exhibited positive chronotropic effects with a potency of only 1/1000th that of norepinephrine [1]. A separate comprehensive study confirmed that methylation of the hydroxyl groups of norepinephrine in either the 3- or 4-position markedly reduces or abolishes alpha- and beta-adrenergic activity across multiple tissues (rat, guinea-pig, cat) [2]. These findings establish a class-level baseline: O-methylated norepinephrine derivatives are essentially inert at adrenoceptors relative to the parent catecholamine.

Adrenergic Pharmacology Structure-Activity Relationship Metabolite Activity

Regulatory Distinction: CAS 3770-01-2 Designated as Noradrenaline Impurity D CRS in European Pharmacopoeia

Unlike generic O-methylated catecholamines which may lack formal pharmacopoeial recognition, the compound bearing CAS 3770-01-2 is explicitly designated as Noradrenaline Impurity D CRS (Chemical Reference Substance) by the European Directorate for the Quality of Medicines & HealthCare (EDQM) [1]. This designation confers a specific regulatory status: it is the reference standard mandated for use in laboratory tests prescribed in the European Pharmacopoeia monograph for Noradrenaline [1][2]. In contrast, other O-methylated norepinephrine impurities (e.g., Impurity B or Impurity 8) possess distinct CAS numbers (e.g., 1932110-67-2, 63704-55-2) and are not interchangeable in compendial methods that reference Impurity D [3].

Pharmaceutical Analysis Regulatory Compliance Pharmacopoeial Standards

Certified ISO 17034 Traceability Versus Generic Reagent-Grade Supply

The procurement value of DL-beta-O-Methylnorepinephrine Hydrochloride is significantly enhanced when sourced as a certified reference material (CRM) under ISO 17034 accreditation rather than as a generic reagent-grade chemical. Products manufactured under ISO 17034, such as those from CATO Research Chemicals, undergo rigorous homogeneity and stability studies, and are supplied with comprehensive certificates of analysis (COA) including NMR, mass spectrometry, HPLC, IR, and UV data [1]. This documented traceability meets the requirements of ICH Q7 and regulatory submissions (ANDA, DMF). In contrast, generic reagent-grade supply (e.g., non-certified laboratory chemicals) typically provides only basic purity data (>95%) without the extensive characterization package or documented traceability to SI units required for regulated pharmaceutical analysis . The stability profile further differentiates certified standards: ISO 17034-grade material is assigned a validated shelf life (e.g., 3 years at 2°C to 8°C) [1], whereas generic supply often lacks formal stability data, introducing uncertainty in long-term method performance.

Analytical Chemistry Quality Assurance ISO Accreditation

High-Value Procurement Applications for DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2)


Pharmaceutical Impurity Profiling and ANDA Submission Support

DL-beta-O-Methylnorepinephrine Hydrochloride (CAS 3770-01-2) is an essential reference standard for pharmaceutical manufacturers developing generic norepinephrine (noradrenaline) drug products. It is used as Norepinephrine Impurity 27 for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Application (ANDA) filings [1][2]. Its formal identification as Noradrenaline Impurity D CRS in the European Pharmacopoeia makes it a mandatory reference for compendial compliance when testing norepinephrine active pharmaceutical ingredient (API) and finished dosage forms in EP jurisdictions [3].

Bioanalytical Method Development for Plasma Normetanephrine Quantification

As an O-methylated metabolite of norepinephrine, DL-beta-O-Methylnorepinephrine Hydrochloride serves as a critical reference standard in the development and validation of bioanalytical LC-MS/MS or HPLC-ECD methods for quantifying normetanephrine in biological matrices. Accurate measurement of plasma normetanephrine is the recommended first-line screening and diagnostic test for pheochromocytoma and paraganglioma, requiring highly sensitive and specific analytical methods [1]. Use of the structurally defined CAS 3770-01-2 reference ensures correct chromatographic peak identification and quantification, distinguishing the analyte from other isobaric or structurally related catecholamine metabolites [2].

In Vitro Pharmacological Control Studies of Adrenoceptor Signaling

Given the established evidence that O-methylation reduces beta-adrenoceptor agonist potency by >99.9% compared to norepinephrine [1], DL-beta-O-Methylnorepinephrine Hydrochloride serves as a valuable inactive control compound in in vitro pharmacology assays. Researchers investigating adrenergic receptor signaling pathways can employ this compound as a negative control to confirm that observed cellular responses are specifically mediated by active catecholamines (e.g., norepinephrine, epinephrine) rather than by inactive metabolites or assay matrix interference [2]. This application ensures robust experimental design and data interpretation.

Stability-Indicating Method Validation in Pharmaceutical QC

For pharmaceutical QC laboratories conducting forced degradation studies on norepinephrine drug products, DL-beta-O-Methylnorepinephrine Hydrochloride is a key marker for evaluating method specificity. The use of a certified reference standard with ISO 17034 traceability ensures reliable identification and quantification of this potential degradation product/process impurity [1]. Its inclusion in system suitability mixtures validates that the analytical method can resolve the O-methylated impurity from the active norepinephrine peak and other related substances, a critical requirement for stability-indicating methods per ICH Q2(R1) guidelines.

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